

# Comprehensive Application Notes and Protocols: Olorofim Efficacy in Murine Aspergillosis Models

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## Compound Focus: Olorofim

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## Introduction to Olorofim and Its Therapeutic Significance

**Olorofim (F901318)** represents the first-in-class **orotomide antifungal** with a novel mechanism of action that distinguishes it from currently available antifungal classes. As a **dihydroorotate dehydrogenase (DHODH) inhibitor**, **olorofim** disrupts de novo pyrimidine biosynthesis in fungi, preventing DNA/RNA synthesis and ultimately leading to fungal cell death. This molecular target exhibits significant specificity for fungal versus human DHODH (approximately 2000-fold selective inhibition), providing a favorable therapeutic window [1]. The emergence of **azole-resistant Aspergillus fumigatus** and the increasing incidence of infections caused by **multiresistant cryptic Aspergillus species** have created an urgent need for new antifungal classes with novel mechanisms of action [2] [3].

The **therapeutic significance** of **olorofim** extends beyond its novel mechanism to its broad activity against difficult-to-treat molds, including azole-resistant *Aspergillus fumigatus*, various dermatophytes, and endemic dimorphic fungi [1] [3]. Particularly noteworthy is its activity against species that are intrinsically less susceptible to current antifungals, such as **Aspergillus nidulans** and **Aspergillus tanneri**, which pose significant treatment challenges in immunocompromised patients, especially those with chronic granulomatous disease (CGD) [2]. The completed Phase II clinical trial and ongoing Phase III trial

(NCT05101187) position **olorofim** as a promising therapeutic agent for invasive fungal infections refractory to existing treatments [4] [1].

## In Vivo Efficacy Data Summary

### Survival Outcomes in Murine Models

**Table 1: Survival Rates of Olorofim-Treated Mice in Aspergillosis Models**

Aspergillus Species	Mouse Model	Treatment Regimen	Survival Rate (%)	Control Survival (%)
<i>A. fumigatus</i> (B5233)	Neutropenic CD-1	15 mg/kg q8h × 9 days	81%	<10%
<i>A. nidulans</i> (M24)	Neutropenic CD-1	15 mg/kg q8h × 9 days	88%	<10%
<i>A. tanneri</i> (NIH1004)	Neutropenic CD-1	15 mg/kg q8h × 9 days	80%	<10%
<i>A. fumigatus</i> (B5233)	CGD (gp91-/- phox)	15 mg/kg q8h × 9 days	88%	<10%
<i>A. nidulans</i> (M24)	CGD (gp91-/- phox)	15 mg/kg q8h × 9 days	63%	<10%
<i>A. tanneri</i> (NIH1004)	CGD (gp91-/- phox)	15 mg/kg q8h × 9 days	75%	<10%

Comprehensive studies have demonstrated that **olorofim** significantly improves survival in both **neutropenic CD-1 mice** and mice with **chronic granulomatous disease (CGD)** when challenged with various *Aspergillus* species [2] [5]. The consistent survival advantage across different immunodeficiency models and fungal pathogens highlights the robust therapeutic potential of **olorofim**. Importantly, the

efficacy of **olorofim** was **independent of the triazole MICs** of the infecting *Aspergillus* strains, indicating its potential value in treating azole-resistant aspergillosis [2].

## Fungal Burden and Biomarker Assessment

**Table 2: Fungal Burden and Inflammatory Marker Reduction Post-Olorofim Treatment**

Parameter	<i>A. fumigatus</i>	<i>A. nidulans</i>	<i>A. tanneri</i>
Galactomannan Suppression	Significant	Significant	Significant
Fungal DNA Burden (Kidney)	Significant reduction	Significant reduction	Significant reduction
Histopathological Findings	Limited inflammatory foci, rare fungal elements	Limited inflammatory foci, rare fungal elements	Limited inflammatory foci, rare fungal elements
Control Group Findings	Abundant fungal filaments	Abundant fungal filaments	Abundant fungal filaments

**Olorofim** treatment resulted in **significant suppression of galactomannan levels** across all three *Aspergillus* species tested, indicating reduced fungal burden [2] [5]. This biomarker response correlated with **reduced fungal DNA burden** in organs throughout the experimental period. Histopathological examination of tissues from **olorofim**-treated mice revealed only a **limited number of inflammatory foci** with few or no detectable fungal elements, in stark contrast to control groups that showed abundant fungal filaments [2]. These findings demonstrate the potent fungicidal activity of **olorofim** in vivo against a spectrum of *Aspergillus* species, including those known to be less susceptible to currently available antifungals.

## Detailed Experimental Protocols

### Murine Models of Invasive Aspergillosis

### Animal Model Preparation:

- **Neutropenic CD-1 Mouse Model:** Render mice neutropenic via intraperitoneal administration of cyclophosphamide (150 mg/kg) at day -4 and day -1 prior to infection, supplemented with subcutaneous cortisone acetate (200 mg/kg) on day -1 to enhance susceptibility to *Aspergillus* infection [2].
- **Chronic Granulomatous Disease (CGD) Model:** Utilize gp91phox-deficient (gp91<sup>-/-</sup>) mice that lack a functional NADPH oxidase complex, mimicking the human CGD immunodeficient state. No additional immunosuppression is required for this model [2].

### Infection Protocol:

- Prepare fungal inoculum from 5-day-old sporulated cultures on Sabouraud dextrose agar at 35°C.
- Harvest conidia by flooding plates with sterile phosphate-buffered saline (PBS) containing 0.05% Tween-20.
- Filter suspensions through 40µm cell strainers to remove hyphal fragments.
- Count spores using a hemocytometer and adjust concentration to  $1-5 \times 10^6$  CFU/mL in sterile PBS.
- Deliver inoculum via tail vein injection (200µL per mouse) for disseminated infection model.
- Confirm infection by culturing aliquot of inoculum on SAB agar plates [2].

## Olorofim Treatment Protocol

### Dosing Formulation and Administration:

- Prepare **olorofim** fresh daily in appropriate vehicle for intraperitoneal injection.
- Administer at **15 mg/kg body weight** every **8 hours** (q8h) for **9 days**.
- Initiate treatment 1-hour post-infection for early intervention models or at established timepoints post-infection for therapeutic efficacy models.
- Maintain control groups receiving vehicle-only administration at identical volumes and schedules [2] [5].

### Monitoring and Endpoint Assessment:

- Monitor survival twice daily for 10-day experimental period.
- Collect serum for galactomannan testing at predetermined intervals (e.g., days 1, 3, 5, 7, 10).
- Euthanize subset animals at day 3 for histopathology and fungal burden assessment.
- Process kidneys and lungs for quantitative PCR to determine fungal DNA burden.

- Preserve tissues in 10% neutral buffered formalin for histopathological examination with Grocott's methenamine silver stain for fungal elements [2].

## Pharmacokinetic and Pharmacodynamic Relationships

### Pharmacokinetic Parameters of Olorofim

Table 3: Pharmacokinetic Parameters of Olorofim Following Intraperitoneal Administration

Dose (mg/kg)	C <sub>max</sub> (ng/mL)	C <sub>min</sub> (ng/mL)	T <sub>max</sub> (h)	AUC <sub>0-8</sub> (ng·h/mL)
2.5	1,345	185	0.5	4,399
5	2,860	122	0.5	8,478
10	5,220	986	0.5	16,840
15	5,280	1,560	0.5	27,244
20	4,000	2,355	2	28,475

Pharmacokinetic studies demonstrate that **olorofim** exhibits **linear pharmacokinetics** in the dose range of 2.5-15 mg/kg, with the area under the curve (AUC) correlating significantly with dose in a linear fashion ( $R = 0.96$ ) [2]. The **time to maximum concentration (T<sub>max</sub>)** occurs rapidly within 0.5 hours of dosing for doses up to 15 mg/kg. Importantly, at the efficacious dose of 15 mg/kg q8h, the **minimum plasma concentration (C<sub>min</sub>)** remains well above the level required for efficacy (100-300 ng/mL) as established in other murine models [2].

The pharmacokinetic profile supports the every-8-hour dosing regimen, maintaining concentrations above the target threshold throughout the dosing interval. The **maximum concentration (C<sub>max</sub>)** achieved at the 15 mg/kg dose is 5,280 ng/mL, substantially higher than the MIC values for susceptible *Aspergillus* species (typically 0.008-0.062 µg/mL), providing a favorable pharmacodynamic profile for eradication of infection [2].

## Combination Therapy Considerations

Recent in vitro studies have revealed important considerations for **olorofim** use in combination with other antifungal agents. **Unidirectional antagonism** has been observed between **olorofim** and mold-active azoles (voriconazole, posaconazole, isavuconazole), with the strongest effect noted in *A. niger* [4]. In these combinations, azole MIC values remain unaffected, but **olorofim** MIC values increase, though they typically remain within wild-type distributions [4].

This antagonism may have clinical relevance, as demonstrated in a recent investigation of **olorofim** pharmacodynamics in combination with posaconazole in vivo. While antagonism between the two agents was observed in a murine model challenged with an azole-susceptible *A. fumigatus* strain, **combination therapy still achieved greater therapeutic effects than either monotherapy** [4]. However, for azole-resistant strains, only **olorofim** monotherapy effectively suppressed infection, suggesting that combination approaches should be avoided in this context [4].

Notably, **olorofim** demonstrates **indifference when combined with terbinafine or caspofungin** across all tested isolates, providing potential alternative combination strategies [4]. Additionally, despite its lack of activity against *Candida* species, **olorofim** does not interfere with the anti-*Candida* activity of fluconazole or voriconazole, allowing for co-administration without loss of azole effect against yeast pathogens [4].

## Potential Clinical Applications and Future Directions

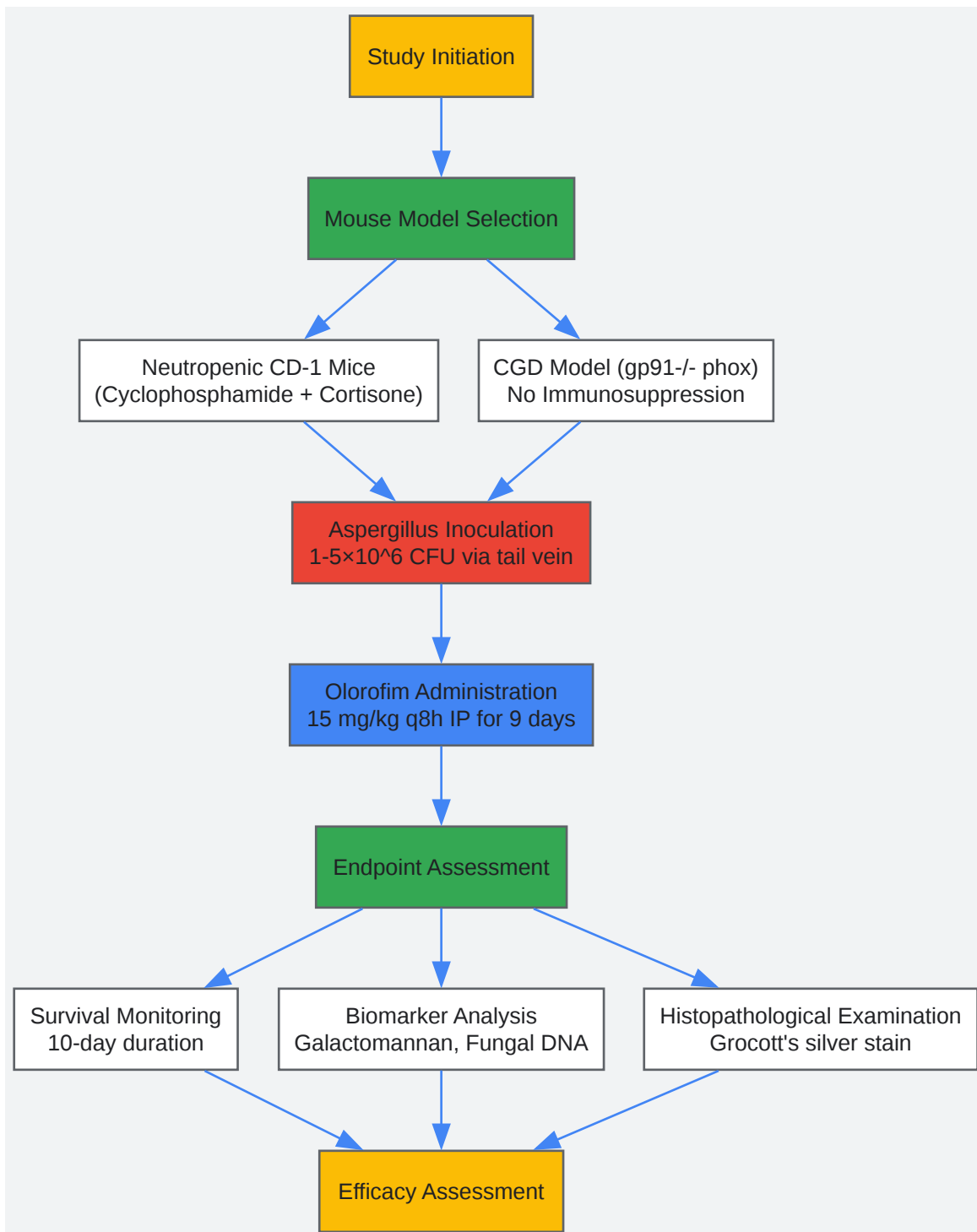
The compelling efficacy data from murine models positions **olorofim** as a promising therapeutic candidate for several challenging clinical scenarios:

- **Azole-resistant *Aspergillus* infections:** **Olorofim** demonstrates potent activity against *Aspergillus fumigatus* isolates with various resistance mechanisms, including TR34/L98H and G138C Cyp51A mutations [4] [3]. Its efficacy is unrelated to triazole MICs, making it particularly valuable in regions with high rates of environmental azole resistance [2].
- **Infections in Chronic Granulomatous Disease:** The significant activity against *A. nidulans* is especially relevant for CGD patients, who are particularly susceptible to invasive infections with this species that are often refractory to conventional antifungal therapy [2] [6].

- **Infections by Rare and Multidrug-Resistant Molds:** **Olorofim** shows promising activity against difficult-to-treat molds including *Scedosporium* species, *Lomentospora prolificans*, and various dermatophytes, expanding treatment options for these rare but devastating infections [1] [3].

The ongoing Phase III clinical trial (NCT05101187) will provide critical data on **olorofim**'s efficacy and safety in human patients with invasive fungal infections, potentially establishing a new standard of care for infections with limited treatment options [4] [1].

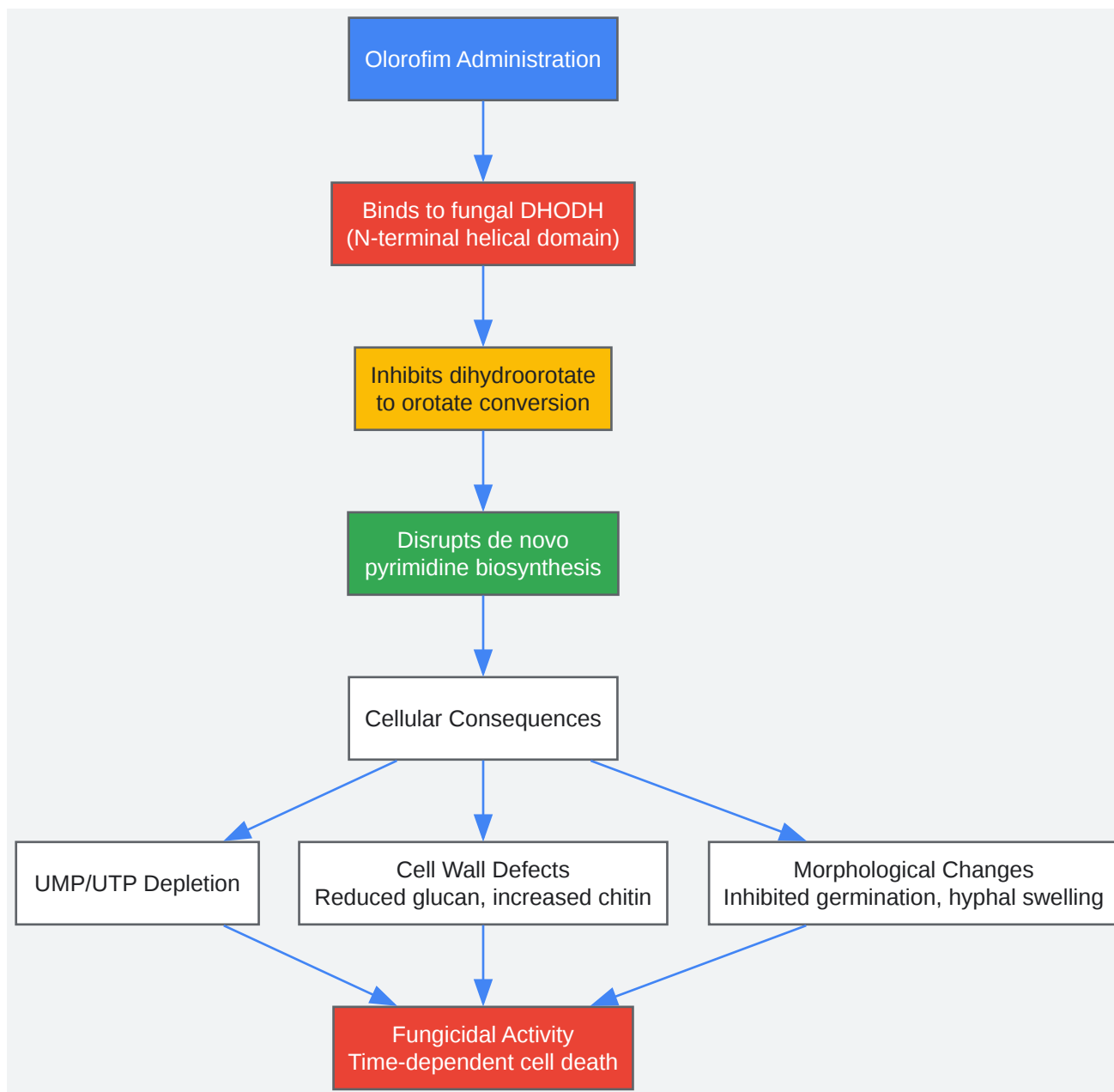
## Visual Experimental Workflow



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Diagram 1: In vivo efficacy evaluation workflow for **olorofim** in murine aspergillosis models

## Olorofim Mechanism of Action Pathway



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Diagram 2: **Olorofim** mechanism of action and cellular effects

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